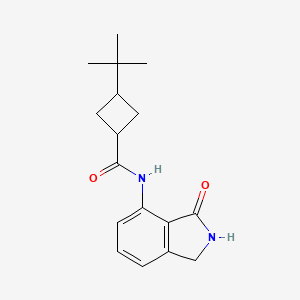![molecular formula C20H26N4O B6799496 (1-Tert-butyl-1,2,4-triazol-3-yl)-(3-phenyl-2-azaspiro[3.4]octan-2-yl)methanone](/img/structure/B6799496.png)
(1-Tert-butyl-1,2,4-triazol-3-yl)-(3-phenyl-2-azaspiro[3.4]octan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Tert-butyl-1,2,4-triazol-3-yl)-(3-phenyl-2-azaspiro[34]octan-2-yl)methanone is a complex organic compound that features a triazole ring and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Tert-butyl-1,2,4-triazol-3-yl)-(3-phenyl-2-azaspiro[3.4]octan-2-yl)methanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC).
Spirocyclic Structure Formation: The spirocyclic structure is often formed through a cyclization reaction involving a ketone and an amine.
Final Coupling: The triazole and spirocyclic intermediates are then coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening for the optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides.
Reduction: Reduction reactions can occur at the ketone group, converting it to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where a nucleophile replaces one of the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Alcohol derivatives of the original ketone.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-Tert-butyl-1,2,4-triazol-3-yl)-(3-phenyl-2-azaspiro[3.4]octan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its triazole ring, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its spirocyclic structure is of particular interest as it can provide enhanced stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique electronic properties.
Mechanism of Action
The mechanism of action of (1-Tert-butyl-1,2,4-triazol-3-yl)-(3-phenyl-2-azaspiro[3.4]octan-2-yl)methanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The spirocyclic structure can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1-Tert-butyl-1,2,4-triazol-3-yl)-(3-phenyl-2-azaspiro[3.4]octan-2-yl)methanol: Similar structure but with an alcohol group instead of a ketone.
(1-Tert-butyl-1,2,4-triazol-3-yl)-(3-phenyl-2-azaspiro[3.4]octan-2-yl)amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The uniqueness of (1-Tert-butyl-1,2,4-triazol-3-yl)-(3-phenyl-2-azaspiro[3.4]octan-2-yl)methanone lies in its combination of a triazole ring and a spirocyclic structure, which provides a distinct set of chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(1-tert-butyl-1,2,4-triazol-3-yl)-(3-phenyl-2-azaspiro[3.4]octan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-19(2,3)24-14-21-17(22-24)18(25)23-13-20(11-7-8-12-20)16(23)15-9-5-4-6-10-15/h4-6,9-10,14,16H,7-8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJWZRATFDHICZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC(=N1)C(=O)N2CC3(C2C4=CC=CC=C4)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Propan-2-yl-2-azaspiro[3.4]octan-2-yl)-[2-(triazol-1-yl)phenyl]methanone](/img/structure/B6799413.png)
![N-[3-hydroxy-1-oxo-1-(3-propan-2-yl-2-azaspiro[3.4]octan-2-yl)butan-2-yl]cyclopropanecarboxamide](/img/structure/B6799418.png)
![(4aS,8aS)-6-(2-cyclopropyloxybenzoyl)-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B6799421.png)
![(4aS,8aS)-6-(2-methylcyclopentene-1-carbonyl)-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B6799425.png)
![4-cyclopropyl-N-[(2,2-dimethyloxan-4-yl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B6799448.png)
![4-cyclopropyl-N-[(2,2-dimethyloxan-4-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B6799456.png)
![(2S,3S)-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)oxane-3-carboxamide](/img/structure/B6799470.png)
![2-Methyl-5-(3-phenyl-2-azaspiro[3.4]octane-2-carbonyl)isoindole-1,3-dione](/img/structure/B6799472.png)
![(5-Hydroxypyridin-3-yl)-(3-phenyl-2-azaspiro[3.4]octan-2-yl)methanone](/img/structure/B6799476.png)
![(2R)-N-[cyclobutyl(cyclopropyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6799483.png)
![N-[cyclobutyl(cyclopropyl)methyl]thiadiazole-4-carboxamide](/img/structure/B6799491.png)
![(3-Methyltriazolo[4,5-b]pyridin-7-yl)-(3-phenyl-2-azaspiro[3.4]octan-2-yl)methanone](/img/structure/B6799494.png)
![1-cyclopropyl-3-[(3S,4S)-4-methoxyoxolan-3-yl]urea](/img/structure/B6799507.png)

